1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1448027-10-8
VCID: VC5164165
InChI: InChI=1S/C17H18FNO3S2/c18-13-3-5-15(6-4-13)24(21,22)16-7-9-19(10-8-16)17(20)12-14-2-1-11-23-14/h1-6,11,16H,7-10,12H2
SMILES: C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3
Molecular Formula: C17H18FNO3S2
Molecular Weight: 367.45

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 1448027-10-8

Cat. No.: VC5164165

Molecular Formula: C17H18FNO3S2

Molecular Weight: 367.45

* For research use only. Not for human or veterinary use.

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone - 1448027-10-8

Specification

CAS No. 1448027-10-8
Molecular Formula C17H18FNO3S2
Molecular Weight 367.45
IUPAC Name 1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C17H18FNO3S2/c18-13-3-5-15(6-4-13)24(21,22)16-7-9-19(10-8-16)17(20)12-14-2-1-11-23-14/h1-6,11,16H,7-10,12H2
Standard InChI Key PMTZBBMMCIRUEM-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3

Introduction

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound characterized by its complex molecular structure, which includes a fluorophenyl sulfonyl group, a piperidine ring, and a thiophene moiety. This compound has drawn attention in medicinal chemistry due to its potential pharmacological applications, particularly in areas such as enzyme inhibition and central nervous system (CNS) disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Core: Piperidine derivatives are synthesized via nucleophilic substitution or reductive amination.

  • Introduction of the Sulfonyl Group: The sulfonation process involves reacting the piperidine derivative with sulfonyl chlorides.

  • Attachment of the Ethanone Chain and Thiophene Ring: This step involves coupling reactions using reagents like thiophene derivatives under catalytic conditions.

Therapeutic Potential

The compound has been investigated for its utility in treating metabolic and CNS disorders due to its structural features that enable it to interact with biological targets like enzymes and receptors.

  • Enzyme Inhibition: The sulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity.

  • CNS Disorders: The fluorophenyl and thiophene groups may contribute to crossing the blood-brain barrier, making it suitable for neurological applications.

Related Compounds

Several structurally related compounds have been studied for similar applications:

Related CompoundApplication
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanoneCNS disorders and enzyme inhibition
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-...Potential in metabolic syndrome treatment

Mechanism of Action

The compound's mechanism of action is hypothesized to involve:

  • Enzyme Binding: The sulfonyl group forms hydrogen bonds or ionic interactions with enzyme active sites.

  • Receptor Modulation: The fluorophenyl group may engage in π-stacking interactions with aromatic residues in receptor binding pockets.

  • Thiophene Contribution: Enhances lipophilicity and facilitates interaction within hydrophobic environments.

Research Findings

Recent studies have highlighted the following:

  • Structural Analysis:

    • The compound's conformation is stabilized by intramolecular interactions between the sulfonyl and ketone groups.

    • The thiophene ring contributes to its rigidity and binding affinity.

  • Biological Activity:

    • Preliminary assays suggest inhibitory activity against enzymes like hydroxysteroid dehydrogenases, which are implicated in metabolic disorders .

    • Potential neuroprotective effects have been observed in vitro.

  • Toxicity Studies:

    • No significant cytotoxicity was observed at therapeutic concentrations during initial screenings.

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